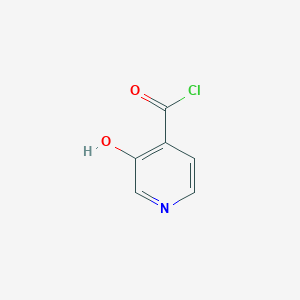

4-Pyridinecarbonyl chloride, 3-hydroxy-

Description

For instance, 4-pyridinecarbonyl chloride hydrochloride (Isonicotinoyl Chloride Hydrochloride, CAS 39178-35-3) is well-documented, with a molecular formula of C₆H₅Cl₂NO and a molecular weight of 178.012 g/mol . The hydroxyl group at the 3-position in the target compound may enhance hydrogen-bonding interactions, influencing solubility and biological targeting compared to non-hydroxylated analogs.

Properties

IUPAC Name |

3-hydroxypyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFRNSUCMVFMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarbonyl chloride, 3-hydroxy- typically involves the chlorination of 3-hydroxy-4-pyridinecarboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 3-hydroxy-4-pyridinecarboxylic acid.

Reagent: Thionyl chloride or oxalyl chloride.

Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

Product: 4-Pyridinecarbonyl chloride, 3-hydroxy-.

Industrial Production Methods

On an industrial scale, the production of 4-Pyridinecarbonyl chloride, 3-hydroxy- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group (-COCl) undergoes nucleophilic substitutions under controlled conditions. Key reactions include:

Esterification

Reacts with alcohols or phenols to form esters. For example:

Conditions : Pyridine or triethylamine as base; dichloromethane or THF solvent; 0–25°C.

Example : Steglich esterification with secondary alcohols achieves >75% yields .

Amidation

Reacts with amines to produce amides:

Conditions : Excess amine in anhydrous THF; 0°C to room temperature. Primary amines show higher reactivity than secondary amines .

Hydrolysis

Hydrolyzes in aqueous media to form 3-hydroxypyridine-4-carboxylic acid:

Kinetics : Reaction rate increases under alkaline conditions (pH >10).

Cyclocondensation Reactions

The hydroxyl and carbonyl groups enable participation in cyclization reactions.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Quinoline synthesis | Cu(I) catalyst, 100°C, DMF | 3-Hydroxyquinoline-4-carboxamide | 62% |

| Pyridone formation | Acidic reflux (HCl/EtOH) | 3-Hydroxy-4-pyridone | 85% |

Mechanistic studies indicate a six-membered transition state involving intramolecular hydrogen bonding during cyclization .

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reacts with arylboronic acids to form biaryl derivatives:

Optimized Conditions :

Substrate Scope : Electron-deficient boronic acids yield >70% conversion .

Interaction with Biomolecules

Studies on structurally similar compounds reveal:

Scientific Research Applications

4-Pyridinecarbonyl chloride, 3-hydroxy- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbonyl chloride, 3-hydroxy- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These properties enable it to interact with various molecular targets and pathways, facilitating its use in diverse chemical reactions and applications.

Comparison with Similar Compounds

Positional Isomers of Pyridinecarbonyl Chlorides

- 2-Pyridinecarbonyl Chloride and 3-Pyridinecarbonyl Chloride :

Density Functional Theory (DFT) studies on positional isomers (2-, 3-, and 4-pyridinecarbonyl chlorides) reveal distinct electronic and conformational properties. For example, the electron-withdrawing effect of the carbonyl chloride group at the 4-position (para to the nitrogen) in 4-pyridinecarbonyl chloride stabilizes the pyridine ring more effectively than meta (3-position) or ortho (2-position) substitutions. This stabilization influences reactivity in esterification and nucleophilic substitution reactions .

Functional Group Analog: Pyridoxal Hydrochloride

- 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride (Pyridoxal Hydrochloride, CAS 65-22-5): This compound shares a hydroxyl group at the 3-position and a carbonyl-containing group (carboxaldehyde) at the 4-position. Unlike the target compound’s chloride, Pyridoxal Hydrochloride’s aldehyde group participates in vitamin B₆ metabolism. Its molecular weight (241.63 g/mol) and hydrogen-bonding capacity (3 hydrogen donors) contrast with the smaller, more reactive 4-pyridinecarbonyl chloride derivatives .

Comparison with Hydroxylated Pyridine Derivatives

3-Hydroxy-(1H)-Pyridinium Cation

- 3-Hydroxy-(1H)-Pyridinium Cation: Protonation of 3-hydroxypyridine occurs preferentially at the nitrogen atom (proton affinity: 938 kJ/mol), forming a cation stabilized by resonance. This contrasts with 4-pyridinecarbonyl chloride, 3-hydroxy-, where the carbonyl chloride may reduce basicity at the nitrogen.

3-Hydroxy-β-Ionone

- The target compound’s hydroxyl group may similarly enhance bioactivity, though its chloride group likely increases electrophilicity and reactivity .

Pharmacological and Industrial Relevance

Anticancer Activity of 4-Pyridinecarbonyl Derivatives

- 22-(4-Pyridinecarbonyl) Jorunnamycin A: This semisynthetic derivative exhibits potent cytotoxicity in non-small-cell lung cancer (NSCLC) cells by targeting MAPK signaling (ERK/MEK/Bcl-2 pathway). The 4-pyridinecarbonyl group is critical for target binding, suggesting that analogous groups in the target compound could confer similar bioactivity .

Industrial Use of Pyridinecarbonyl Chlorides

- Isonicotinoyl Chloride Hydrochloride: Widely used in peptide synthesis and drug manufacturing (e.g., prilocaine intermediates), its hydrochloride salt improves stability. The target compound’s hydroxyl group may necessitate modified synthetic protocols to avoid undesired side reactions .

Q & A

Basic: What are the recommended synthetic routes for 3-hydroxy-4-pyridinecarbonyl chloride, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves functional group transformations on pyridine derivatives. A plausible route is the chlorination of 3-hydroxy-4-pyridinecarboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key factors include:

- Catalysts : Anhydrous dimethylformamide (DMF) may act as a catalyst to enhance reactivity .

- Solvent : Dichloromethane (DCM) or toluene is preferred for controlled reactivity .

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions .

Basic: How can structural confirmation of 3-hydroxy-4-pyridinecarbonyl chloride be achieved using spectroscopic methods?

Answer:

Combine multiple techniques:

- NMR :

- IR : Strong C=O stretch at ~1750 cm⁻¹ and O-H stretch at ~3200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₄ClNO₂ (exact mass: 173.5 g/mol) .

Note : Crystallography (XRD) is ideal but requires high-purity samples .

Basic: What safety protocols are critical when handling 3-hydroxy-4-pyridinecarbonyl chloride?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorides .

- Waste Disposal : Quench residual chlorinating agents with ice-cold water before neutralizing with NaHCO₃ .

Contradiction Note : Some pyridine derivatives are labeled "no known hazard" , but assume toxicity until specific data is available .

Advanced: How does the hydroxyl group at the 3-position influence the reactivity of 4-pyridinecarbonyl chloride?

Answer:

The hydroxyl group:

- Enhances Electrophilicity : Activates the carbonyl for nucleophilic acyl substitution (e.g., amidation) .

- Introduces Hydrogen Bonding : Affects solubility in polar solvents (e.g., DMSO) and stabilizes intermediates .

- Risk of Side Reactions : May undergo self-condensation under basic conditions; use low temperatures (<10°C) .

Example : In peptide coupling, the hydroxyl group can compete for activation, requiring selective protecting groups (e.g., silyl ethers) .

Advanced: How can computational modeling predict the reactivity and stability of 3-hydroxy-4-pyridinecarbonyl chloride?

Answer:

- DFT Calculations : Predict electrophilic sites using Fukui indices .

- Solubility Prediction : Use COSMO-RS models to optimize solvent selection .

- Degradation Pathways : Molecular dynamics simulations can identify hydrolysis-prone conditions (e.g., aqueous pH >7) .

Toolkit : PubChem’s computed properties (e.g., pKa, logP) provide baseline data .

Advanced: How to resolve contradictions in reported spectroscopic data for acylated pyridine derivatives?

Answer:

- Cross-Validation : Compare with structurally similar compounds (e.g., 2-pyridinecarbonyl chloride ).

- Parameter Adjustments : Vary NMR solvent (CDCl₃ vs. DMSO-d₆) to resolve peak splitting .

- Controlled Replication : Synthesize derivatives (e.g., methyl esters) to isolate spectral features .

Case Study : Discrepancies in carbonyl IR stretches (~1700–1750 cm⁻¹) may arise from crystallinity differences; use KBr pellets for consistency .

Advanced: What strategies mitigate side reactions during the synthesis of 3-hydroxy-4-pyridinecarbonyl chloride derivatives?

Answer:

- Protection/Deprotection : Temporarily block the hydroxyl group with trimethylsilyl chloride (TMSCl) before acylation .

- Low-Temperature Control : Maintain reactions at –20°C to suppress oligomerization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate desired pathways .

Data-Driven Approach : Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.